molecular formula C10H7N3O B148950 Imidazo[1,2-a]quinoxalin-4(5h)-one CAS No. 133307-45-6

Imidazo[1,2-a]quinoxalin-4(5h)-one

Cat. No. B148950
M. Wt: 185.18 g/mol
InChI Key: YTEOFXCKOQBQRA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are a class of compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications. These compounds are known for their roles as adenosine receptor antagonists, inhibitors of phosphodiesterases, and antimalarial agents, among other uses.

Synthesis Analysis

The synthesis of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives involves various strategies. One approach includes the condensation of o-nitroaniline with glyoxylate followed by treatment with tosylmethyl isocyanide (TosMIC) reagent, leading to the formation of imidazo[1,5-a]quinoxalin-4-one derivatives . Another method involves the direct methylation of imidazo[1,2-a]pyridines and quinoxalin-2(1H)-ones using peroxides under metal-free conditions, which serves as both the radical initiator and methyl source . Additionally, iodine-mediated sp3 C–H amination has been used for the synthesis of benzo[4,5]imidazo[1,2-a]quinoxalines, providing a metal-free and scalable approach .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives is characterized by the presence of an imidazo ring fused to a quinoxaline moiety. The structural activity relationships (SAR) of these compounds have been explored, revealing that certain hydrophobic substitutions at specific positions can enhance their affinity for adenosine receptors . The X-ray crystal structure of a related compound, an imidazo[1,5-a]quinoxaline functioning as an irreversible Bruton's tyrosine kinase (BTK) inhibitor, has been determined, providing insights into the binding interactions within the target enzyme .

Chemical Reactions Analysis

Imidazo[1,2-a]quinoxalin-4(5H)-one derivatives undergo various chemical reactions that are crucial for their biological activity. For instance, the reaction of quinoxalin-2-ones with TosMIC reagent is a key step in the synthesis of imidazo[1,5-a]quinoxalin-4-ones, which is part of a new strategy for constructing this ring system . The direct methylation of these compounds using peroxides under metal-free conditions is another important reaction that contributes to the diversity of their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]quinoxalin-4(5H)-one derivatives are influenced by their molecular structure and the substituents present on the rings. These properties are critical in determining their pharmacokinetic and pharmacodynamic profiles. For example, the introduction of alkyl, alkoxy, or halogen substituents can enhance the inhibitory activity of these compounds against cAMP phosphodiesterase and platelet aggregation . The presence of a methyl amino group at position 4 and a weakly hindered group at position 1 has been shown to be important for the inhibitory properties of these compounds against the PDE4 isoform .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • A new method for constructing imidazo[1,5-a]quinoxalin-4-ones, starting from 1,2-phenylenediamines, was developed using a reaction with TosMIC (tosylmethyl isocyanide) as a key step (Chen et al., 2001).
  • Another research introduced a novel, efficient, and regiospecific method for constructing the imidazo[1,5-a]quinoxalin-4(5H)-one template, involving an intramolecular cyclization process (Norris et al., 2001).

Biological Activities and Potential Applications

  • Imidazo[1,2-a]quinoxalines have been synthesized and evaluated for their inhibitory activities on phosphodiesterase (PDE4), showing potent properties and emphasizing the importance of specific molecular groups for activity (Deleuze-Masquéfa et al., 2004).
  • Derivatives of imidazo[1,2-a]quinoxaline have been synthesized and assessed for their antiproliferative effects against various cancer cell lines, indicating their potential as anticancer agents (Kaneko et al., 2020).

Advanced Synthesis Approaches

  • An iodine-mediated direct sp3 C–H amination reaction was used to synthesize benzo[4,5]imidazo[1,2-a]quinoxaline derivatives, offering a metal-free and scalable synthesis approach (Chen et al., 2020).
  • An efficient strategy for constructing the imidazo[1,5-a]quinoxalin-4-one ring system was developed and applied to synthesize a potent Lck inhibitor, indicating its pharmaceutical relevance (Chen et al., 2004).

Future Directions

Imidazo[1,2-a]quinoxalin-4(5h)-one and its derivatives have shown promising results in various biological activities, including antifungal and anticancer properties . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis process .

properties

IUPAC Name

5H-imidazo[1,2-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEOFXCKOQBQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576583
Record name Imidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]quinoxalin-4(5h)-one

CAS RN

133307-45-6
Record name Imidazo[1,2-a]quinoxalin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

10 (2 g, 9.75 mmol) is solubilized in N,N-dimethylacetamide (DMA) (80 ml) before adding sodium hydride (NaH 60% by weight) (1.5 g, 62 mmol). The mixture thus obtained is carried at reflux for 15 h. The reaction is monitored by TLC, eluent: MeOH/CH2Cl2 (10/90). This not being complete, 2 equivalents of NaH are added. The mixture is left at reflux for 30 h. Once the reaction is complete, the mixture is concentrated under vacuum, then to the dry residue are added water and a saturated ammonium chloride aqueous solution. A brown precipitate is formed, which is collected by filtration, washed with water and dried under vacuum. A beige solid (1.42 g, 79%) is obtained. Analysis calculated for C10H7N3O: C, 64.86; H, 3.81; N, 22.69. Experimental: C, 64.44; H, 4.03; N, 22.98.
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
MeOH CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five
Name
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Ceccarelli, A D'Alessandro, M Prinzivalli… - European journal of …, 1998 - Elsevier
The syntheses and A 1 adenosine receptor affinities of a number of imidazo[1,2-a]quinoxalin-4-amines are reported. Structure—activity relationships within the series and in comparison …
Number of citations: 43 www.sciencedirect.com
IR Ager, AC Barnes, GW Danswan… - Journal of medicinal …, 1988 - ACS Publications
4fi-Imidazo [2, lc][l, 4] benzoxazine-2-carboxylic acid (3) was found to possess potent activity in the IgE-induced rat passive cutaneous anaphylaxis model which may be predictive of …
Number of citations: 163 pubs.acs.org
N NHO - Quinoxalines: Synthesis, Reactions, Mechanisms and …, 2016 - books.google.com
Three-component condensation of N-Boc-1, 2-DABs 76, ethyl glyoxylate and substituted tosyl isocyanates in the presence of potassium carbonate on heating and under microwave …
Number of citations: 0 books.google.com
R Su, Y Diao, W Sha, D Dou, Z Yu, L Leng, Z Zhao… - Bioorganic …, 2022 - Elsevier
Bruton’s tyrosine kinase (BTK) is a promising target in the treatment of B cell malignancies and autoimmune disorders. Developing selective non-covalent BTK inhibitors is an important …
Number of citations: 3 www.sciencedirect.com
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search Book cover …
Number of citations: 2 link.springer.com
N Devi, D Singh, RK Rawal, J Bariwal… - Current topics in …, 2016 - ingentaconnect.com
The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure as it represents a promising area for identification of lead structures towards the discovery of new synthetic …
Number of citations: 91 www.ingentaconnect.com
F Jeannot, T Taillier, P Despeyroux… - Journal of Medicinal …, 2018 - ACS Publications
In our quest for new antibiotics able to address the growing threat of multidrug resistant infections caused by Gram-negative bacteria, we have investigated an unprecedented series of …
Number of citations: 12 pubs.acs.org
A Chouchou - 2018 - theses.hal.science
Le projet concerne des molécules hétérocycliques, de faible poids moléculaire, présentant des activités cytotoxiques comparables à celles des meilleurs anticancéreux actuellement …
Number of citations: 3 theses.hal.science

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